molecular formula C17H22N2O6S B4445811 Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate

Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate

Cat. No.: B4445811
M. Wt: 382.4 g/mol
InChI Key: BWLLXLLUYSADCJ-UHFFFAOYSA-N
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Description

Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and a dimethoxyphenyl group, which is a substituted benzene ring. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the thiomorpholine ring, followed by the introduction of the dimethoxyphenyl group. The final step involves the esterification of the carboxylate group with ethanol.

    Thiomorpholine Ring Formation: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

    Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with 2,4-dimethoxyphenylamine.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the dimethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: The compound’s unique structure suggests potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxopiperidine-3-carboxylate: This compound is similar but contains a piperidine ring instead of a thiomorpholine ring.

    Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxylate: This compound contains a pyrrolidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate distinguishes it from similar compounds. The sulfur atom in the thiomorpholine ring can impart unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.

Properties

IUPAC Name

ethyl 6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S/c1-4-25-17(22)12-9-26-14(16(21)19-12)8-15(20)18-11-6-5-10(23-2)7-13(11)24-3/h5-7,12,14H,4,8-9H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLLXLLUYSADCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(C(=O)N1)CC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate

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